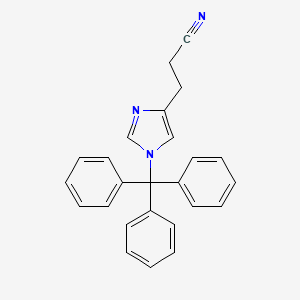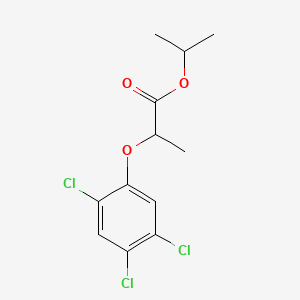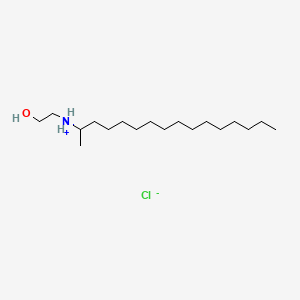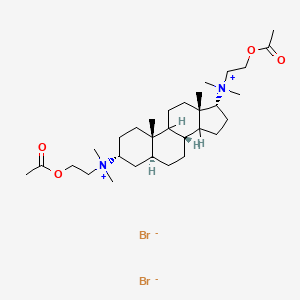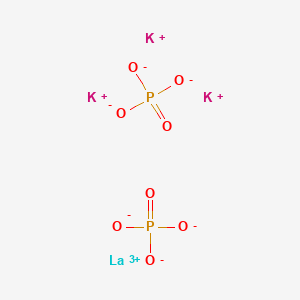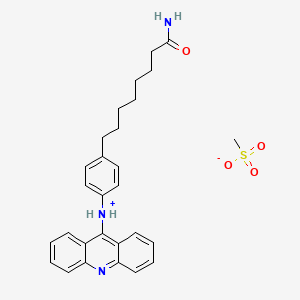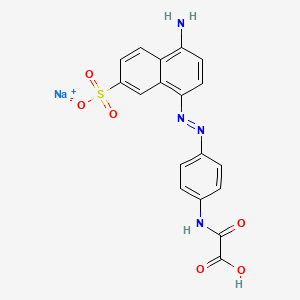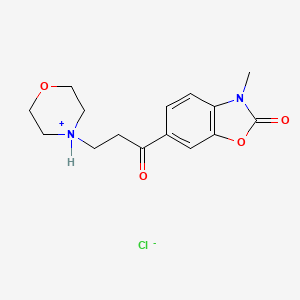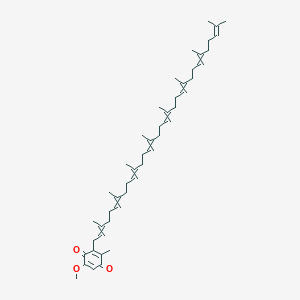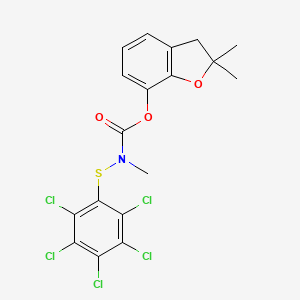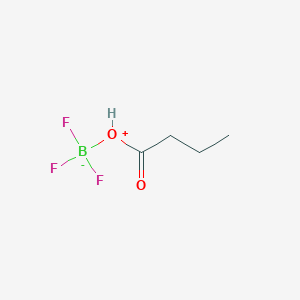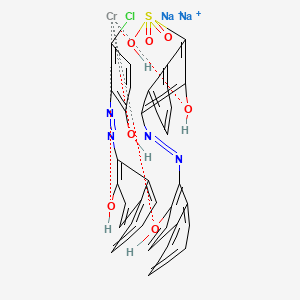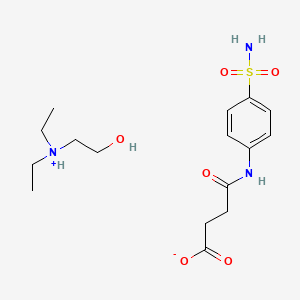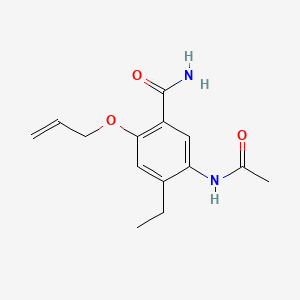
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and an ethyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the synthesis can be achieved through the following steps:
Acylation Reaction: The acetamido group can be introduced via acylation of the corresponding amine with acetic anhydride or acyl chloride.
Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be efficient and eco-friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and exerting anti-inflammatory effects.
Comparison with Similar Compounds
5-Acetamido-2-hydroxy benzoic acid derivatives: Known for their analgesic and anti-inflammatory properties.
2,3-Dimethoxy benzamides: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methyl benzamides: Used in various industrial applications.
Uniqueness: Benzamide, 5-acetamido-2-allyloxy-4-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
73664-64-9 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-acetamido-4-ethyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17) |
InChI Key |
POTICMRAHJRAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


